Comprehensive Technical Guide: Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5) in Advanced Chemical Synthesis and Drug Discovery
Comprehensive Technical Guide: Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5) in Advanced Chemical Synthesis and Drug Discovery
Executive Summary
As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and highly targeted kinase inhibitors, the demand for versatile, bifunctional building blocks has surged. Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5) —frequently isolated and utilized as a stable hydrochloride salt—serves as a premier intermediate in these advanced synthetic workflows. Featuring an optimal meta-substituted spatial arrangement, this compound provides two orthogonal reactive sites: a nucleophilic aromatic amine and an electrophilic (or hydrolyzable) aliphatic ester. This whitepaper details the physicochemical profiling, chemoselective synthesis, and downstream applications of CAS 5544-78-5, providing researchers with field-proven, self-validating protocols for immediate laboratory implementation.
Physicochemical Profiling & Structural Analysis
Understanding the structural baseline of CAS 5544-78-5 is critical for predicting its behavior in multi-step syntheses. The compound is typically supplied as a hydrochloride salt to prevent the auto-oxidation commonly observed in free electron-rich anilines .
Table 1: Physicochemical Properties of CAS 5544-78-5 (HCl Salt)
| Property | Value | Structural Significance |
| Chemical Name | Ethyl 2-(3-aminophenoxy)acetate hydrochloride | Denotes the stabilized salt form . |
| Linear Formula | C10H14ClNO3 | Contains orthogonal -NH2 and -COOEt groups. |
| Molecular Weight | 231.68 g/mol | Low molecular weight ideal for linker design. |
| InChIKey | REIKFBSNZOQHFT-UHFFFAOYSA-N | Unique identifier for the HCl salt . |
| Solubility Profile | Soluble in DMSO, DMF, H2O (as salt) | Facilitates both organic coupling and aqueous workups. |
Mechanistic Synthesis & Protocol Design
Causality in Experimental Choices: The Chemoselectivity Challenge
The synthesis of ethyl 2-(3-aminophenoxy)acetate relies on the O-alkylation of 3-aminophenol with ethyl 2-chloroacetate. The primary challenge is chemoselectivity : 3-aminophenol possesses both a phenolic -OH (pKa ~9.8) and an aromatic -NH2 (pKa ~4.6). While the neutral amine is more nucleophilic than the neutral phenol, deprotonating the phenol with a weak base generates a phenoxide anion. This phenoxide is a "harder" and significantly more reactive nucleophile, allowing selective O-alkylation over N-alkylation 1.
The choice of base and solvent dictates the reaction's success. Cesium carbonate (Cs2CO3) is preferred over Potassium carbonate (K2CO3) because the larger, highly polarizable cesium cation loosely coordinates with the phenoxide, creating a more "naked" and reactive nucleophile. Furthermore, polar aprotic solvents like DMF stabilize the SN2 transition state, accelerating the reaction 1.
Table 2: Reaction Optimization for Phenoxyacetate O-Alkylation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| K2CO3 | DMF | 60 | 12 | ~75 | Standard baseline conditions 1. |
| Cs2CO3 | DMF | 80 | 16 | 79 | Enhanced nucleophilicity via the Cesium effect 1. |
Step-by-Step Protocol: Synthesis of CAS 5544-78-5
This protocol is designed as a self-validating system, ensuring quality control at each critical juncture.
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Preparation & Deprotonation: Charge a flame-dried round-bottom flask with 3-aminophenol (1.0 equiv) and anhydrous DMF under a nitrogen atmosphere. Add Cs2CO3 (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete generation of the phenoxide anion.
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Electrophile Addition: Dropwise add ethyl 2-chloroacetate (1.1 equiv). Validation: Slow addition prevents a local excess of the electrophile, mitigating the risk of unwanted N,O-dialkylation.
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Thermal Activation: Elevate the temperature to 80 °C and stir for 16 hours 1. Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:2). The complete consumption of the highly polar 3-aminophenol (lower Rf) and the emergence of a less polar spot (higher Rf) confirms successful O-alkylation.
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Workup: Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous MgSO4, and concentrate.
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Salt Formation: To stabilize the product, dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter the resulting white solid to isolate ethyl 2-(3-aminophenoxy)acetate hydrochloride []().
Figure 1: Chemoselective synthesis pathway of ethyl 2-(3-aminophenoxy)acetate.
Applications in Advanced Therapeutics
PROTAC Linker Synthesis
Ethyl 2-(3-aminophenoxy)acetate is highly prized as a bifunctional linker in the assembly of PROTACs 23. The logic behind its use lies in its orthogonal reactivity:
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Warhead Conjugation: The aniline moiety undergoes amide coupling with a carboxylic acid-bearing target protein ligand (warhead) using standard reagents like HATU or EDC 1. The ethyl ester acts as a bio-orthogonal protecting group during this step.
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Ester Saponification: The intermediate is treated with LiOH in THF/H2O to hydrolyze the ester into a free carboxylic acid. Self-Validation: This step is easily confirmed via 1H-NMR by the disappearance of the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).
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E3 Ligase Conjugation: The newly exposed carboxylic acid is coupled to an E3 ligase ligand (e.g., a Cereblon or VHL binder) to yield the final functional PROTAC [[2]]().
Figure 2: PROTAC assembly workflow utilizing CAS 5544-78-5 as a bifunctional linker.
Kinase Inhibitors and Agrochemicals
Beyond PROTACs, the phenoxyacetamide scaffold derived from this compound is a critical pharmacophore. It is heavily utilized in the synthesis of 1-phenylcyclopropane carboxamide derivatives, which act as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and MNK1/2—targets of immense interest in oncology and immunology 1. Additionally, in the agrochemical sector, it serves as a precursor for pyrimidinedione derivatives, which demonstrate potent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) 4.
References
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Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity , Journal of Agricultural and Food Chemistry - ACS Publications, [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives , ResearchGate / PMC, [Link]
